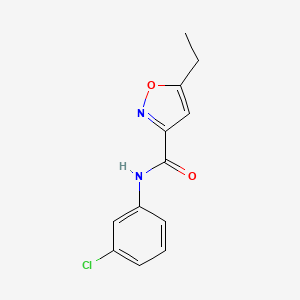
N-2-biphenylyl-5-methyl-2-thiophenecarboxamide
Übersicht
Beschreibung
N-2-biphenylyl-5-methyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTC is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the TRPV1 ion channel. This compound has been shown to be a potent antagonist of TRPV1, which makes it a valuable tool for studying the physiological and pathological roles of this ion channel. This compound has also been used in the study of pain and inflammation. By blocking the TRPV1 ion channel, this compound can reduce pain and inflammation in animal models.
Wirkmechanismus
N-2-biphenylyl-5-methyl-2-thiophenecarboxamide blocks the TRPV1 ion channel by binding to a specific site on the channel. The TRPV1 ion channel is involved in the perception of pain and temperature, and blocking this channel can reduce pain and inflammation. This compound has been shown to be a competitive antagonist of the TRPV1 ion channel, which means that it competes with other molecules that bind to the channel.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. By blocking the TRPV1 ion channel, this compound can reduce pain and inflammation in animal models. This compound has also been shown to have anti-inflammatory effects in vitro. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-2-biphenylyl-5-methyl-2-thiophenecarboxamide is its potency as a TRPV1 antagonist. This compound has been shown to be a highly potent and selective antagonist of the TRPV1 ion channel. This makes it a valuable tool for studying the physiological and pathological roles of this ion channel. However, one of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-2-biphenylyl-5-methyl-2-thiophenecarboxamide. One direction is the development of more potent and selective TRPV1 antagonists. Another direction is the study of the physiological and pathological roles of the TRPV1 ion channel in different tissues and organs. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, so further studies in this area could be valuable. Finally, the development of more soluble forms of this compound could make it a more valuable tool for scientific research.
Eigenschaften
IUPAC Name |
5-methyl-N-(2-phenylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-11-12-17(21-13)18(20)19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXRRQFMGXUESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4728642.png)

![2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4728654.png)
![2-chloro-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4728661.png)
![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4728664.png)

![8-benzyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4728679.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4728701.png)

![N-(5-{3-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4728712.png)
amine hydrochloride](/img/structure/B4728716.png)
![N-(3,4-dimethoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4728721.png)
